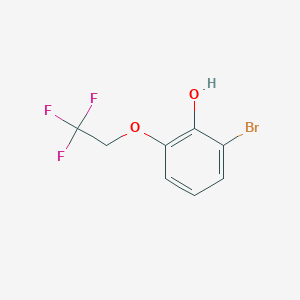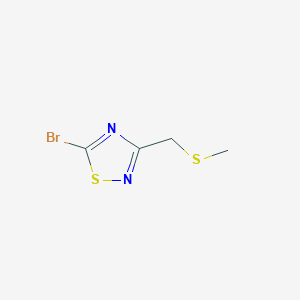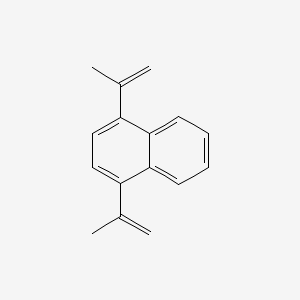![molecular formula C20H22N2O2S2 B15203263 4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione: is an organic compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their excellent π-conjugation across fused thiophene rings, making them significant in the field of organic electronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves the following steps:
Formation of the Core Structure: The core structure of dithieno[3,2-b:2’,3’-d]pyrrole is synthesized through a series of cyclization reactions involving thiophene derivatives.
Introduction of Butyl Groups: The butyl groups are introduced via alkylation reactions using butyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrole ring to form the dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and alkylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure back to its corresponding diol.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine are commonly used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the core structure.
Reduction Products: Corresponding diols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used as a hole transport material in organic photovoltaic cells due to its excellent π-conjugation and charge transport properties.
Conducting Polymers: It is incorporated into conducting polymers to enhance their electrical conductivity.
Biology and Medicine:
Biosensors: The compound is explored for use in biosensors due to its ability to interact with biological molecules and transduce signals.
Drug Delivery: Research is ongoing to investigate its potential in drug delivery systems due to its unique structural properties.
Industry:
Solar Cells: It is used in the development of high-efficiency perovskite solar cells.
Light-Emitting Diodes: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic materials. Its π-conjugated system allows for efficient charge transport, making it an excellent hole transport material. The molecular targets include the active layers in photovoltaic cells and other electronic devices.
Pathways Involved:
Charge Transport: The compound facilitates the movement of holes (positive charge carriers) through the active layer of electronic devices.
Energy Transfer: It participates in energy transfer processes, enhancing the efficiency of devices like solar cells and OLEDs.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-diol
- 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dithione
Uniqueness: The uniqueness of 4,4’-Dibutyl-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione lies in its specific structural configuration, which provides optimal π-conjugation and charge transport properties. This makes it superior in applications such as organic photovoltaics and electronic devices compared to its similar compounds .
Eigenschaften
Molekularformel |
C20H22N2O2S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(6E)-4-butyl-6-(4-butyl-5-oxothieno[3,2-b]pyrrol-6-ylidene)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-5-9-21-13-7-11-25-17(13)15(19(21)23)16-18-14(8-12-26-18)22(20(16)24)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-15+ |
InChI-Schlüssel |
ZBEGHEXRFZBCPI-FOCLMDBBSA-N |
Isomerische SMILES |
CCCCN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CCCC)/C1=O)SC=C2 |
Kanonische SMILES |
CCCCN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CCCC)C1=O)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


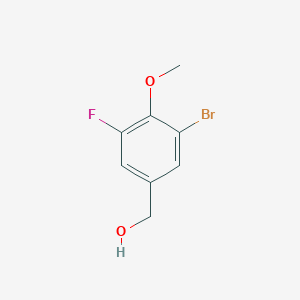
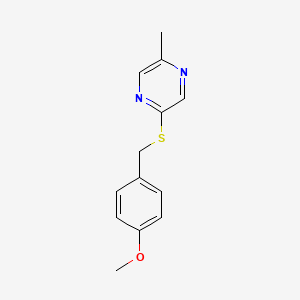
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)

![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
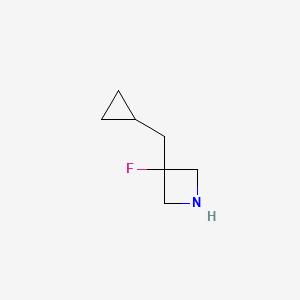

![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
